molecular formula C11H14FNO6 B024914 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid CAS No. 109672-73-3

2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid

Cat. No.: B024914
CAS No.: 109672-73-3
M. Wt: 275.23 g/mol
InChI Key: ZKPPFYMSIJCDSS-UHFFFAOYSA-N
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Description

2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid is a chemical compound with the molecular formula C9H12FNO2 It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a methylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol typically involves the introduction of the fluorine atom and the hydroxyl group onto the phenol ring, followed by the addition of the methylamino group. One common method involves the use of fluorinated precursors and specific reaction conditions to achieve the desired substitution on the phenol ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the selective introduction of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification, and final product isolation. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorine atom and hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in its binding to target molecules, influencing biological activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylephrine: Similar in structure but lacks the hydroxyl group.

    2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol: A closely related compound with slight structural variations.

Uniqueness

2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a fluorine atom, hydroxyl group, and methylamino group makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;3-1(4)2(5)6/h2-4,9,11-13H,5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPPFYMSIJCDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)F)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911289
Record name Oxalic acid--2-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109672-73-3
Record name 4-Fluorophenylephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109672733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--2-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid
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